2-(1,1-Difluoroethyl)piperazine;dihydrochloride
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Overview
Description
2-(1,1-Difluoroethyl)piperazine;dihydrochloride is a chemical compound with the molecular formula C6H13Cl2F2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)piperazine;dihydrochloride typically involves the reaction of piperazine with 1,1-difluoroethane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1,1-Difluoroethyl)piperazine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)piperazine;dihydrochloride
- 2-(1,1-Difluoroethyl)piperazine;monohydrochloride
- 1-(1,1-Difluoroethyl)piperazine;dihydrochloride
Uniqueness
2-(1,1-Difluoroethyl)piperazine;dihydrochloride is unique due to its specific substitution pattern and the presence of the difluoroethyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H14Cl2F2N2 |
---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-6(7,8)5-4-9-2-3-10-5;;/h5,9-10H,2-4H2,1H3;2*1H |
InChI Key |
ZHNUXDBZAQBLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCN1)(F)F.Cl.Cl |
Origin of Product |
United States |
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